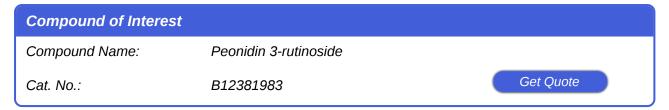


Application Note: Quantification of Peonidin 3rutinoside using HPLC-DAD

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in many fruits and vegetables, such as berries, grapes, and purple potatoes.[1] Beyond its role as a natural colorant, **Peonidin 3-rutinoside** is gaining significant attention in the scientific community for its potential health benefits, including potent antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this bioactive compound is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for pharmacological and drug development research.[1]

This document provides a detailed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of **Peonidin 3-rutinoside**. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC-DAD method for the quantification of **Peonidin 3-rutinoside**. These values are representative and should be validated for each specific application and laboratory setting.

Table 1: HPLC-DAD Method Validation Parameters for **Peonidin 3-rutinoside** Quantification



| Parameter | Typical Value |
|-------------------------------|---------------------|
| Linearity Range | 0.5 - 50 μg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 0.05 - 0.2 μg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 μg/mL[1] |
| Accuracy (Recovery) | 95 - 105%[1] |
| Precision (RSD%) | < 2%[1] |

Table 2: Chromatographic Parameters

| Parameter | Recommended Conditions | |
|----------------------|---|--|
| HPLC System | Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD[1] | |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m) | |
| Mobile Phase A | Water with 0.1% Formic Acid[1] | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] | |
| Flow Rate | 0.8 - 1.0 mL/min[1] | |
| Injection Volume | 10 - 20 μL[1] | |
| Column Temperature | 30 - 40°C[1] | |
| Detection Wavelength | 520 nm[1][2] | |

Experimental Protocols

This section details the procedures for preparing standards and samples, as well as the instrumental method for the HPLC-DAD analysis of **Peonidin 3-rutinoside**.

Standard Preparation



- Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Peonidin 3-rutinoside** standard and dissolve it in 10 mL of acidified methanol (e.g., with 0.1% formic acid) in a volumetric flask.[1] To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 μg/mL to 50 μg/mL.[1] These will be used to construct the calibration curve.

Sample Preparation (from Plant Material, e.g., Berries)

- Homogenization: Homogenize fresh or frozen plant material to a fine powder or puree.[1]
- Extraction: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) and add an appropriate volume of acidified methanol (e.g., 10-20 mL). The acidic conditions are crucial for maintaining the stability of anthocyanins.
- Enhancement (Optional): To improve extraction efficiency, sonicate the mixture for 15-30 minutes in an ultrasonic bath.[1]
- Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 15 minutes to separate the supernatant from the solid plant material.[1]
- Collection: Carefully collect the supernatant.[1] For exhaustive extraction, the extraction process on the remaining pellet can be repeated, and the supernatants combined.[1]
- Filtration: Prior to injection into the HPLC system, filter the combined supernatant through a
 0.45 µm syringe filter to remove any particulate matter.[1]

HPLC-DAD Method

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Injection: Inject the prepared standards and samples onto the column.
- Gradient Elution: A typical gradient elution program is as follows:



| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
|----------------|--|--|
| 0 | 95 | 5 |
| 20 | 79 | 21 |
| 35 | 60 | 40 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |

This is a representative gradient and may need to be optimized based on the specific column and system used.[1]

Data Acquisition: Monitor the elution profile at 520 nm using the Diode Array Detector.[1][2]

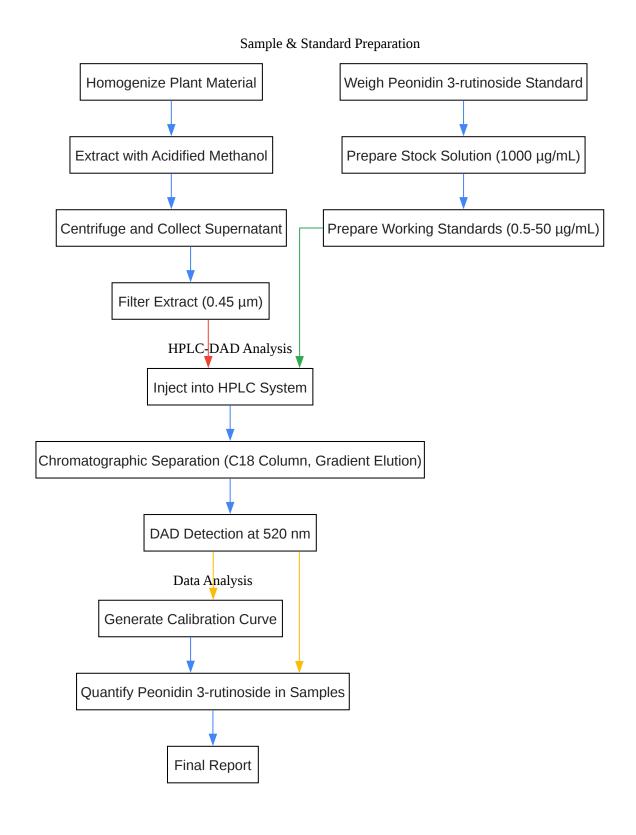
Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the peak area of the **Peonidin 3-** rutinoside standards against their known concentrations.
- Quantification: Determine the concentration of **Peonidin 3-rutinoside** in the prepared samples by interpolating their peak areas on the calibration curve.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **Peonidin 3-rutinoside** using HPLC-DAD.





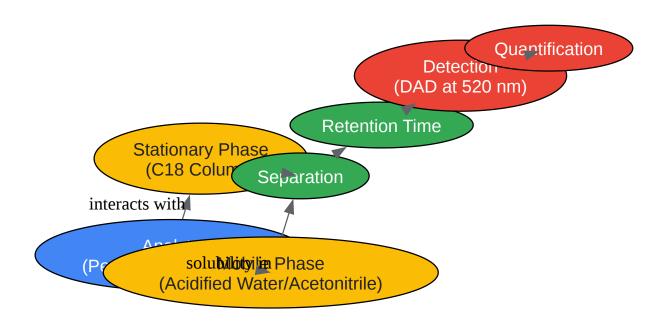
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Caption: Workflow for **Peonidin 3-rutinoside** quantification.



Logical Relationship of Method Parameters

The following diagram illustrates the key relationships between the different parameters of the HPLC-DAD method.



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Caption: Interrelation of HPLC-DAD method parameters.

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